molecular formula C18H15Cl2NO2S2 B12031173 5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one CAS No. 518349-69-4

5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one

Cat. No.: B12031173
CAS No.: 518349-69-4
M. Wt: 412.4 g/mol
InChI Key: SOZCQTNPJIJGBR-PXNMLYILSA-N
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Description

5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a 3,4-dichlorophenyl group and a thioxothiazolidinone moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one typically involves a multi-step process:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring substituted with a 3,4-dichlorophenyl group. This can be achieved through the reaction of 3,4-dichlorobenzaldehyde with furfural in the presence of a base such as sodium hydroxide.

    Thioxothiazolidinone Formation: The next step involves the formation of the thioxothiazolidinone ring. This is typically done by reacting isobutylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thioxothiazolidinone intermediate.

    Final Coupling Reaction: The final step is the coupling of the furan and thioxothiazolidinone intermediates. This is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the thioxothiazolidinone moiety, potentially converting it to a thiazolidine derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell walls makes it a candidate for further research in drug development.

Medicine

In medicinal chemistry, the compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with specific enzymes and receptors in the body could lead to new therapeutic agents.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism by which 5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one exerts its effects is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The furan ring and thioxothiazolidinone moiety may play crucial roles in binding to these targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)furfural: Shares the furan ring and dichlorophenyl group but lacks the thioxothiazolidinone moiety.

    3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: Contains the thioxothiazolidinone moiety but differs in the substituents on the furan ring.

Uniqueness

What sets 5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one apart is its combination of the furan ring with a dichlorophenyl group and a thioxothiazolidinone moiety

Properties

CAS No.

518349-69-4

Molecular Formula

C18H15Cl2NO2S2

Molecular Weight

412.4 g/mol

IUPAC Name

(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15Cl2NO2S2/c1-10(2)9-21-17(22)16(25-18(21)24)8-12-4-6-15(23-12)11-3-5-13(19)14(20)7-11/h3-8,10H,9H2,1-2H3/b16-8-

InChI Key

SOZCQTNPJIJGBR-PXNMLYILSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S

Origin of Product

United States

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